

GDC-0879: A Tool for Interrogating Drug Resistance Mechanisms in Oncology Research

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Compound of Interest		
Compound Name:	GDC-0879	
Cat. No.:	B7855706	Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its high specificity for the V600E mutant of B-Raf has made it a valuable research tool for studying the mechanisms of action of targeted cancer therapies and the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing **GDC-0879** to investigate these critical areas of oncology research.

Introduction

The Raf/MEK/ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of melanomas and other cancers.[3] **GDC-0879** was developed as a small molecule inhibitor that specifically targets this oncogenic driver.[1]

A key area of investigation involving **GDC-0879** is the phenomenon of "paradoxical activation" of the MAPK pathway. In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), **GDC-0879** can paradoxically increase ERK phosphorylation.[4] [5][6] This occurs through the inhibitor-mediated dimerization of RAF isoforms (BRAF and



CRAF), leading to the transactivation of CRAF.[4][5][7] Understanding this paradoxical effect is crucial for elucidating mechanisms of both intrinsic and acquired resistance to RAF inhibitors.

Data Presentation

In Vitro Activity of GDC-0879

Parameter	Cell Line	Genotype	Value	Reference
IC50 (pERK)	MALME-3M	BRAF V600E	63 nM	[2]
IC50 (pMEK1)	A375	BRAF V600E	59 nM	[8]
IC50 (pMEK1)	Colo205	BRAF V600E	29 nM	[8]
EC50 (Cell Viability)	Malme3M	BRAF V600E	0.75 μΜ	[8]
EC50 (Cell Viability)	A375	BRAF V600E	< 0.5 μΜ	[8]
EC50 (Cell Viability)	Various BRAF V600E	BRAF V600E	< 0.5 μM	[8]
EC50 (Cell Viability)	KRAS/NRAS mutant	BRAF WT	> 7.5 μM	[9]

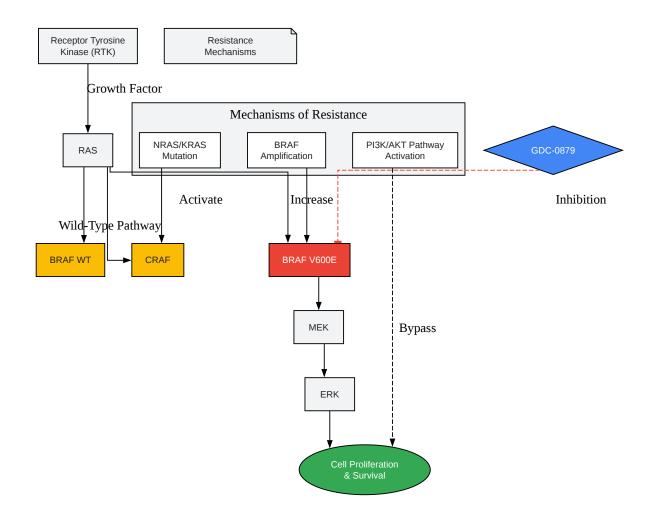
In Vivo Activity of GDC-0879

Model	Parameter	Dosage	Outcome	Reference
A375 Xenograft (mice)	Tumor Growth Inhibition	15-200 mg/kg (oral)	Dose-dependent inhibition	
A375 Xenograft (mice)	pMEK1 Inhibition (IC50)	-	3.06 μΜ	
BRAF V600E Tumors (mice)	pERK Inhibition	-	>90% for 8 hours	[8][10]

Signaling Pathways and Mechanisms of Resistance



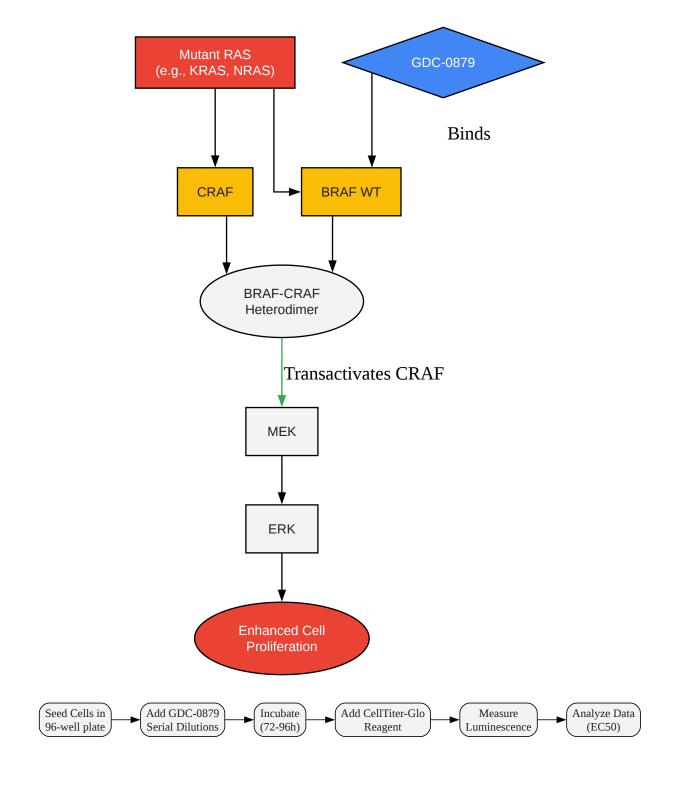
GDC-0879's interaction with the MAPK pathway and the common mechanisms of resistance are depicted in the following diagrams.



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Caption: GDC-0879 inhibits the MAPK pathway in BRAF V600E mutant cells.





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